molecular formula C18H15ClFNO6S B6483599 methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291845-91-4

methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B6483599
CAS No.: 1291845-91-4
M. Wt: 427.8 g/mol
InChI Key: HDDMSMNLRXCZKM-UHFFFAOYSA-N
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Description

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions The starting materials often include substituted anilines and thioureas, which undergo cyclization reactions to form the benzothiazine core

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide would depend on its specific biological activity. Generally, benzothiazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit the activity of target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide include other benzothiazine derivatives with different substituents. Examples include:

  • Methyl 4-(2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate
  • Methyl 4-(5-chloro-2-methoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro, methoxy, and fluoro groups may enhance its potency or selectivity for certain targets compared to other benzothiazine derivatives.

Properties

IUPAC Name

methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO6S/c1-25-14-8-15(26-2)13(7-11(14)19)21-9-17(18(22)27-3)28(23,24)16-6-10(20)4-5-12(16)21/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDMSMNLRXCZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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